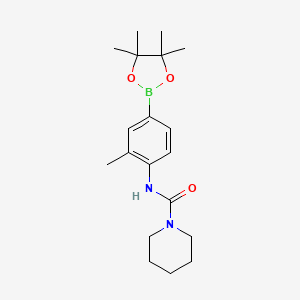
N-(2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine-1-carboxamide is a useful research compound. Its molecular formula is C19H29BN2O3 and its molecular weight is 344.26. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine-1-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity based on existing research findings, including its interactions with specific biological targets and its effects in various in vitro and in vivo models.
Chemical Structure and Properties
The compound can be described by the following structural formula:
Molecular Characteristics:
- Molecular Formula: C₁₃H₁₈BNO₂
- Molecular Weight: 266.14 g/mol
- CAS Number: 448211-43-6
The compound exhibits significant inhibitory activity against several kinases that are crucial in various signaling pathways. Notably, it has been reported to inhibit glycogen synthase kinase 3 beta (GSK-3β), which plays a role in numerous cellular processes including metabolism and cell survival.
Inhibition Studies
In a study assessing the inhibitory effects on GSK-3β:
- IC₅₀ Value: 8 nM
This indicates a strong affinity for GSK-3β compared to other compounds tested, making it a promising candidate for further development as a therapeutic agent targeting related pathways .
Anti-Cancer Activity
Research has demonstrated that this compound can inhibit the proliferation of cancer cell lines. For instance:
- In MDA-MB-231 (triple-negative breast cancer) cells:
Neuroprotective Effects
In addition to its anti-cancer properties, the compound has been evaluated for neuroprotective effects. It has been shown to reduce levels of inflammatory markers such as nitric oxide (NO) and interleukin-6 (IL-6) in BV-2 microglial cells:
- Reduction of NO Levels: Significant at concentrations of 1 µM.
This suggests potential applications in neurodegenerative diseases where inflammation is a contributing factor .
Comparative Analysis of Biological Activity
The following table summarizes the biological activities of this compound compared to other known inhibitors:
| Compound Name | Target Kinase | IC₅₀ (nM) | Selectivity | Notes |
|---|---|---|---|---|
| N-(methyl... | GSK-3β | 8 | High | Potent inhibitor |
| Compound A | ROCK-1 | 20 | Moderate | Comparable activity |
| Compound B | IKKβ | 50 | Low | Less effective |
Propriétés
IUPAC Name |
N-[2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29BN2O3/c1-14-13-15(20-24-18(2,3)19(4,5)25-20)9-10-16(14)21-17(23)22-11-7-6-8-12-22/h9-10,13H,6-8,11-12H2,1-5H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNORGKKRQHXHPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)NC(=O)N3CCCCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29BN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














